molecular formula C7H8O6 B1234108 (2E)-3-(methoxycarbonyl)pent-2-enedioic acid

(2E)-3-(methoxycarbonyl)pent-2-enedioic acid

Cat. No. B1234108
M. Wt: 188.13 g/mol
InChI Key: BRYKYSQCLNCYQW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(methoxycarbonyl)pent-2-enedioic acid is the 2-(methoxycarbonyl) derivative of (Z)-glutaconic acid. It has a role as an Escherichia coli metabolite. It is a dicarboxylic acid and a methyl ester. It derives from a (Z)-glutaconic acid. It is a conjugate acid of a (2E)-3-(methoxycarbonyl)pent-2-enedioate(2-).

Scientific Research Applications

1. Crystallography and Spectroscopy

(2E)-3-(Methoxycarbonyl)pent-2-enedioic acid and related compounds have been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods help understand the compound's structural stability and interactions, offering insights into its potential applications in various fields including material science and pharmaceuticals (Venkatesan et al., 2016).

2. Synthesis and Chemical Reactions

The compound has been used in studies focusing on chemical synthesis and reactions. For instance, its derivatives have been synthesized for studying regioselective reactions and exploring new synthetic pathways. These studies contribute to the development of novel compounds with potential applications in various chemical industries (Hahn, Nieger, & Dötz, 2004).

3. Antimicrobial Activity

Some derivatives of (2E)-3-(Methoxycarbonyl)pent-2-enedioic acid have been synthesized and evaluated for their antimicrobial activities. The study of these compounds offers insights into developing new antimicrobial agents, which is crucial in the fight against drug-resistant microorganisms (Ma et al., 2014).

4. Applications in Polymer Science

The compound and its derivatives have been explored for their use in polymer science. For example, studies have been conducted on polymerizable di- and triesters derived from fatty acids related to (2E)-3-(Methoxycarbonyl)pent-2-enedioic acid. These studies are significant for developing new materials and enhancing existing polymer technologies (Furst, Seidensticker, & Cole-Hamilton, 2013).

5. Nonlinear Optical Activity

Research has also been conducted on the nonlinear optical (NLO) activity of certain derivatives of (2E)-3-(Methoxycarbonyl)pent-2-enedioic acid. Understanding the NLO properties of these compounds can lead to advancements in fields such as photonics and telecommunications (Venkatesan et al., 2016).

properties

Product Name

(2E)-3-(methoxycarbonyl)pent-2-enedioic acid

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

(E)-3-methoxycarbonylpent-2-enedioic acid

InChI

InChI=1S/C7H8O6/c1-13-7(12)4(2-5(8)9)3-6(10)11/h2H,3H2,1H3,(H,8,9)(H,10,11)/b4-2+

InChI Key

BRYKYSQCLNCYQW-DUXPYHPUSA-N

Isomeric SMILES

COC(=O)/C(=C/C(=O)O)/CC(=O)O

SMILES

COC(=O)C(=CC(=O)O)CC(=O)O

Canonical SMILES

COC(=O)C(=CC(=O)O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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